molecular formula C15H23NO3S B11776923 Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol

Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol

Cat. No.: B11776923
M. Wt: 297.4 g/mol
InChI Key: ISGRSDDSPSBZCN-UHFFFAOYSA-N
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Description

Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is a versatile small molecule scaffold used in various research applications. It is a derivative of tetrahydrothieno pyridine, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester functional group. This compound is primarily utilized in the synthesis of complex organic molecules and serves as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol typically involves a multi-step process. One common method starts with the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-ethyl) thiophene methylamine. This intermediate undergoes a cyclization reaction in the presence of ethanol and hydrogen chloride to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol involves its interaction with specific molecular targets. The Boc-protected nitrogen can undergo deprotection to reveal a free amine, which can then participate in various biochemical pathways. The ethyl ester group can be hydrolyzed to form a carboxylic acid, which may interact with enzymes or receptors .

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

tert-butyl 4-ethyl-2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H23NO3S/c1-5-12-11-8-10(9-17)20-13(11)6-7-16(12)14(18)19-15(2,3)4/h8,12,17H,5-7,9H2,1-4H3

InChI Key

ISGRSDDSPSBZCN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=C2)CO

Origin of Product

United States

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